molecular formula C9H9ClFNO2 B13051126 (3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL

(3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL

Cat. No.: B13051126
M. Wt: 217.62 g/mol
InChI Key: QHXQXKFDXAIVEY-SFYZADRCSA-N
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Description

(3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL is a chiral compound with significant potential in various scientific fields. This compound features a chroman ring system substituted with amino, chloro, and fluoro groups, making it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient production. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted chroman derivatives .

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

Biologically, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its chiral nature makes it valuable for investigating stereospecific biological processes .

Medicine

In medicine, this compound has potential therapeutic applications. It can be used to develop new drugs targeting specific enzymes or receptors, offering possibilities for treating various diseases .

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials .

Mechanism of Action

The mechanism of action of (3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling, and affecting gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-4-Amino-6-chloro-8-fluorochroman-3-OL stands out due to its unique combination of substituents on the chroman ring. This specific arrangement of amino, chloro, and fluoro groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

(3S,4S)-4-amino-6-chloro-8-fluoro-3,4-dihydro-2H-chromen-3-ol

InChI

InChI=1S/C9H9ClFNO2/c10-4-1-5-8(12)7(13)3-14-9(5)6(11)2-4/h1-2,7-8,13H,3,12H2/t7-,8+/m1/s1

InChI Key

QHXQXKFDXAIVEY-SFYZADRCSA-N

Isomeric SMILES

C1[C@H]([C@H](C2=C(O1)C(=CC(=C2)Cl)F)N)O

Canonical SMILES

C1C(C(C2=C(O1)C(=CC(=C2)Cl)F)N)O

Origin of Product

United States

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